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Compound of Interest

Compound Name: Avobenzone-13C3

Cat. No.: B1159130

Executive Summary

Avobenzone-13C3 is a stable isotope-labeled derivative of the widely used UVA filter
Avobenzone (Butyl Methoxydibenzoylmethane). It is engineered primarily as an Internal
Standard (IS) for the precise quantification of Avobenzone in complex matrices (e.g., plasma,
sunscreen formulations, environmental water) using LC-MS/MS.

Unlike deuterated standards (e.g., Avobenzone-d3), which may undergo Hydrogen/Deuterium
(H/D) exchange at the acidic

-carbon position, a Carbon-13 labeled backbone offers superior chemical stability and
eliminates isotopic scrambling during ionization.

Chemical Identity & Structure

Avobenzone exists in a dynamic equilibrium between its keto and enol forms.[1] The

labeling is typically incorporated into the central propanedione backbone or the phenyl rings to
ensure the label is retained during fragmentation.

Comparative Specifications
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Avobenzone-13C3

Feature Native Avobenzone
(Labeled)
1-(4-tert-butylphenyl)-3-(4-
1-(4-tert-butylphenyl)-3-(4- methoxyphenyl)propane-1,3-
IUPAC Name methoxyphenyl)propane-1,3- dione-1.2.3-
dione
(Typical)
Labeled derivative of 70356-
CAS Number 70356-09-1
09-1
Molecular Formula
Molecular Weight 310.39 g/mol 313.40 g/mol
Exact Mass (Monoisotopic) 310.1569 313.1670
Mass Shift — +3.01 Da
pKa ~9.7 (Enolic proton) ~9.7 (Unchanged)

Structural Visualization

The following diagram illustrates the chemical structure of Avobenzone, highlighting the keto-

enol tautomerism and the strategic placement of

atoms (marked in red) in the backbone to prevent metabolic or exchange loss.
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Caption: Structural comparison highlighting the mass shift and stability of the 13C-labeled

backbone against tautomeric exchange.
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Scientific Rationale: Why 13C3?

As a Senior Application Scientist, | recommend Avobenzone-13C3 over deuterated
alternatives for rigorous quantitative workflows due to the specific chemistry of

-diketones.

The Deuterium Exchange Risk

Avobenzone contains an acidic proton at the

-carbon (C2 position) between the two carbonyl groups. In protic solvents (e.g., methanol,
water) or under acidic/basic conditions, this proton undergoes rapid exchange.

e Risk: If a Deuterium label is placed at C2 (or adjacent positions susceptible to enolization),
the label can be lost to the solvent, changing the mass of the internal standard mid-analysis.

» Solution: Carbon-13 atoms are part of the molecular skeleton. They do not exchange with
the solvent. Therefore, Avobenzone-13C3 maintains a constant mass shift regardless of pH
or solvent conditions.

Analytical Workflow: LC-MS/MS Quantification

To utilize Avobenzone-13C3 effectively, the following MRM (Multiple Reaction Monitoring)
protocol is recommended. This workflow corrects for matrix effects (ion suppression) common
in biological and cosmetic samples.

Experimental Protocol

e Stock Preparation:

o Dissolve 1 mg Avobenzone-13C3 in 1 mL Methanol (HPLC Grade) to create a 1 mg/mL
stock.

o Store at -20°C protected from light (Avobenzone is photo-unstable).
o Sample Extraction (Plasma/Formulation):

o Aliquot 100 pL sample.[2]
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[e]

Add 10 pL Avobenzone-13C3 Working Solution (e.g., 1 pg/mL).

o

Precipitate proteins/matrix with 400 pL cold Acetonitrile.

[¢]

Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

[¢]

Inject supernatant.

e LC-MS/MS Parameters:
o Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 pm).
o Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

o lonization: ESI Positive Mode (

MRM Transitions Tahle

Precursor lon (  Product lon (

Collision

Analyte Role

) ) Energy (eV)
Avobenzone 311.2 135.1 25 Quantifier
Avobenzone 311.2 161.1 20 Quialifier
Avobenzone-

314.2 138.1* 25 Internal Standard
13C3

*Note: The product ion m/z depends on whether the 13C label is retained in the fragment. If the
label is in the methoxy-benzoyl fragment, the shift is observed there.

Workflow Diagram
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Caption: Step-by-step LC-MS/MS workflow utilizing Avobenzone-13C3 for accurate
quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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